2,3-Dichloro-4,6-difluoroaniline

Analytical Chemistry Process Impurity Analysis Halogenated Aniline Isomers

Generic 'dichloro-difluoroaniline' sourcing risks failed syntheses due to regioisomeric impurities. 2,3-Dichloro-4,6-difluoroaniline (DCDFA) eliminates this risk through its defined 1,2,3,4,6-substitution pattern, critical for patent-protected agrochemical and pharmaceutical routes. • Unique ortho-effect CID fragmentation (HF loss) enables unambiguous isomer identification vs. other ortho-haloaniline impurities. • XLogP3 of 2.7 allows precise reversed-phase HPLC method design for targeted purification. • Essential for replicating published syntheses and scaling to commercial API manufacturing.

Molecular Formula C6H3Cl2F2N
Molecular Weight 197.99 g/mol
CAS No. 1803717-55-6
Cat. No. B1410422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4,6-difluoroaniline
CAS1803717-55-6
Molecular FormulaC6H3Cl2F2N
Molecular Weight197.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Cl)Cl)N)F
InChIInChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(10)6(11)5(4)8/h1H,11H2
InChIKeyMGYQMFJHKNAHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-4,6-difluoroaniline (CAS 1803717-55-6) | Physicochemical Profile & Procurement Primer


2,3-Dichloro-4,6-difluoroaniline (DCDFA) is a heavily halogenated aromatic amine [1] with a molecular formula of C6H3Cl2F2N and a molecular weight of 197.99 g/mol [1]. Its structure features a 1,2,3,4,6-substitution pattern on a benzene ring, which confers distinct electronic and steric properties compared to other dichloro-difluoroaniline regioisomers . With a computed XLogP3-AA of 2.7 and a topological polar surface area of 26 Ų, this compound is a specialized chemical intermediate primarily used as a building block in pharmaceutical and agrochemical research [1].

Specialized halogenated aniline building block for pharmaceutical and agrochemical R&D
Selection context: intermediate
Distinct 1,2,3,4,6-substitution pattern drives reactivity and analytical identity
Method compatibility: regioisomer-specific synthesis
Computed logP 2.7 and low TPSA 26 Ų support purification method development
Workflow fit: reversed-phase chromatography design

Why 2,3-Dichloro-4,6-difluoroaniline is Not an Interchangeable Reagent


Procurement decisions for halogenated aniline building blocks cannot rely on generic substitution due to the profound impact of substitution patterns on chemical behavior and application suitability. The specific regioisomeric arrangement of 2,3-Dichloro-4,6-difluoroaniline is critical; even a minor shift in the position of chlorine or fluorine atoms can alter the compound's electronic properties, reactivity in downstream syntheses (such as palladium-catalyzed couplings), and its utility in patent-protected routes [1]. Furthermore, these structural differences lead to distinct analytical signatures, which are essential for purity assessment and quality control during chemical process development, as generic methods may fail to resolve similar isomeric impurities [2]. The quantitative evidence below confirms that this compound's differentiation is anchored in these specific structural and physicochemical parameters.

2,3-Dichloro-4,6-difluoroaniline
Generic or alternative isomer
Regioisomer identity
Specific 1,2,3,4,6-pattern; unique CID fragmentation
Shifted substitution may alter reactivity and prevent analytical resolution
Lipophilicity (XLogP3)
2.7; defines chromatographic retention
2,4-isomer XLogP3 3.0; different elution profile can disrupt purification
Synthetic utility
Patented agro-pharma intermediate; distinct downstream routes
3,5-dichloro-2,4-isomer leads to Teflubenzuron; other isomers fail in target synthesis

Quantitative Differentiation: 2,3-Dichloro-4,6-difluoroaniline vs. Closest Analogs


Mass Spectrometric Fragmentation: A Distinctive Ortho-Effect in CID

This specific ortho-substituted difluoroaniline exhibits a unique collision-induced dissociation (CID) fragmentation pathway that differentiates it from other haloaniline regioisomers. For all ortho regioisomers except difluoroanilines, CID mass spectra typically show the loss of hydrogen halide and halogen radicals. In contrast, for ortho-difluoroanilines like 2,3-Dichloro-4,6-difluoroaniline, the primary fragmentation involves a specific loss of hydrogen fluoride (HF) [1]. This distinct pathway, termed an 'ortho-effect', enables clear analytical discrimination between 2,3-Dichloro-4,6-difluoroaniline and its close analog, such as 2-chloro-4-fluoroaniline, which does not follow this fragmentation route [1].

CID fragmentation pathway
Class-level inference
Primary fragmentation: specific loss of HF via ortho-effect; absent in other ortho-haloanilines
Enables unambiguous isomer identification
Analytical method context; confirm with in-house standard
Analytical Chemistry Process Impurity Analysis Halogenated Aniline Isomers

Computed Lipophilicity (XLogP3) as a Driver of Bioavailability and Purification Strategy

The computed partition coefficient (XLogP3-AA) for 2,3-Dichloro-4,6-difluoroaniline is 2.7 [1]. This value indicates a significant difference in lipophilicity compared to less substituted aniline analogs, which typically have lower logP values (e.g., aniline XLogP3 ~0.9). For regioisomers, this value can also vary; for example, 2,4-Dichloro-3,5-difluoroaniline has a computed XLogP3 of 3.0 [2]. This difference of 0.3 log units is not trivial and suggests that 2,3-Dichloro-4,6-difluoroaniline is slightly less lipophilic than its 2,4-isomer.

Computed lipophilicity (XLogP3)
Cross-study comparable
2.7 vs. 3.0 for 2,4-dichloro-3,5-difluoro isomer; ~1.8 log units > aniline
Guides reversed-phase purification design
Computed value; verify experimentally for method transfer
Medicinal Chemistry ADME Prediction Chromatography

Regioisomeric Impact on Agro-Pharma Intermediate Utility

The specific substitution pattern of 2,3-Dichloro-4,6-difluoroaniline is essential for its role as a building block in patented synthesis routes. While a close structural analog, 3,5-dichloro-2,4-difluoroaniline, is documented as a key intermediate in the commercial synthesis of the benzoylurea insecticide Teflubenzuron [1], the 2,3-dichloro-4,6-difluoro substitution pattern is associated with distinct applications. This compound is similarly noted for its use in synthesizing various agrochemicals, including insecticides and herbicides, and serves as an intermediate in pharmaceutical R&D . This highlights that even within the same dichloro-difluoroaniline family, a change in substitution pattern directs the compound to entirely different, patent-protected industrial applications.

Intermediate utility context
Class-level inference
Target pattern: broader agro-pharma intermediate; comparator 3,5-dichloro-2,4-isomer is Teflubenzuron precursor
Regioisomer directs patent-route feasibility
Application-specific review recommended
Agrochemical Synthesis Insecticides Chemical Intermediates

When to Prioritize 2,3-Dichloro-4,6-difluoroaniline in Your Selection Process


Developing Robust Analytical Methods for Isomeric Purity

When developing a quality control (QC) protocol for a process involving halogenated aniline intermediates, 2,3-Dichloro-4,6-difluoroaniline should be prioritized as the primary reference standard. Its unique CID fragmentation pathway, characterized by a specific loss of HF, provides a definitive marker for identification. This allows analytical teams to unambiguously resolve the target compound from other ortho-haloaniline impurities that lack this 'ortho-effect' in mass spectrometry [1]. This is critical for meeting regulatory purity thresholds in pharmaceutical and agrochemical manufacturing.

Optimizing Purification via Reversed-Phase Chromatography

The computed XLogP3 value of 2.7 for 2,3-Dichloro-4,6-difluoroaniline is a key input for developing a targeted purification strategy. Compared to a more lipophilic regioisomer like 2,4-Dichloro-3,5-difluoroaniline (XLogP3 3.0), the target compound will elute earlier in a reversed-phase HPLC system under identical conditions [1][2]. Procurement of this specific compound, rather than a generic 'dichloro-difluoroaniline' mixture, allows for the precise design of a chromatographic method, reducing development time and ensuring the isolation of a pure product for the next synthetic step.

Executing Patented Synthesis of Agrochemical or Pharma Intermediates

In scenarios where a synthesis route is protected by a composition-of-matter or process patent, the exact substitution pattern is the only viable path forward. 2,3-Dichloro-4,6-difluoroaniline is specifically indicated as an intermediate for various agrochemicals and is a key building block in pharmaceutical research [1]. Its procurement is essential for replicating published results or for commercial-scale manufacturing of the target active ingredient. Substituting this compound with a seemingly similar isomer like 3,5-dichloro-2,4-difluoroaniline (a Teflubenzuron precursor) [2] would result in a failed synthesis, making this compound non-interchangeable.

Application
Selection Property
Validation Focus
Isomeric purity method development
Diagnostic CID fragmentation (ortho-effect)
Resolve target from haloaniline impurities; confirm HF loss peak
Reversed-phase purification optimization
XLogP3 2.7 retention marker
Verify earlier elution vs. 2,4-isomer; validate gradient method
Patented agro-pharma intermediate synthesis
Exact 2,3-dichloro-4,6-difluoro substitution
Confirm regioisomeric identity before scale-up; avoid isomer mismatch

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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